3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde
Overview
Description
3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzaldehyde, featuring methoxy, nitro, and propan-2-yloxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-methoxy-4-hydroxybenzaldehyde, followed by the introduction of the propan-2-yloxy group through an etherification reaction. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity. The etherification step involves the reaction of the nitro compound with isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in hydrochloric acid (HCl)
Substitution: Sodium methoxide (NaOCH3), isopropyl bromide (C3H7Br)
Major Products
Oxidation: 3-Methoxy-5-nitro-4-propan-2-yloxybenzoic acid
Reduction: 3-Methoxy-5-amino-4-propan-2-yloxybenzaldehyde
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activity.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The methoxy and propan-2-yloxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxybenzaldehyde: Lacks the nitro and propan-2-yloxy groups, making it less reactive in certain chemical reactions.
5-Nitro-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
4-Methoxy-3-nitrobenzaldehyde: Lacks the propan-2-yloxy group, which may influence its chemical and biological properties.
Uniqueness
3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy, nitro, and propan-2-yloxy groups allows for a wide range of chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
3-methoxy-5-nitro-4-propan-2-yloxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7(2)17-11-9(12(14)15)4-8(6-13)5-10(11)16-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFDTGKKTMZWHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1OC)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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